molecular formula C19H19N3O3S B3304746 N-(4-(2-(mesitylamino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide CAS No. 921865-97-6

N-(4-(2-(mesitylamino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide

Cat. No. B3304746
CAS RN: 921865-97-6
M. Wt: 369.4 g/mol
InChI Key: IWWOTJFWFLPLNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4-(2-(mesitylamino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide” is a complex organic compound that contains a thiazole ring and a furan ring . The thiazole ring is an important heterocycle in the world of chemistry, consisting of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a thiazole ring and a furan ring . The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .


Chemical Reactions Analysis

The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently .

Scientific Research Applications

Suzuki–Miyaura Coupling

This compound has been used in Suzuki–Miyaura (SM) coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Antimicrobial Activity

The compound has shown promising antimicrobial activity . It has been synthesized and evaluated for its in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species .

Antiproliferative Activity

The compound has also been studied for its antiproliferative activity . It has been tested in vitro for its ability to stimulate insulin release and glucose uptake .

Anticancer Activity

The compound has been evaluated for its anticancer activity . It has been tested against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) .

Molecular Docking Studies

Molecular docking studies: have been carried out to study the binding mode of active compounds with receptor . This helps in understanding the potential of these compounds as lead compounds for rational drug designing .

Synthesis of Other Compounds

The compound has been used in the synthesis of other compounds . It has been used in the synthesis of 5-Bromo-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)furan-2-carboxamide .

Energy Release from Carbohydrates

The compound helps the body to release energy from carbohydrates during metabolism .

Synthesis of Neurotransmitters

It also helps in the synthesis of neurotransmitters , such as acetylcholine, thus contributing to the normal functioning of the nervous system .

Future Directions

The compound showed good antimicrobial activity against eight tested microorganisms . This suggests that the compound merits further study for potential pharmacological and medical applications .

properties

IUPAC Name

N-[4-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]-1,3-thiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S/c1-11-7-12(2)17(13(3)8-11)21-16(23)9-14-10-26-19(20-14)22-18(24)15-5-4-6-25-15/h4-8,10H,9H2,1-3H3,(H,21,23)(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWWOTJFWFLPLNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2-(mesitylamino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-(2-(mesitylamino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(4-(2-(mesitylamino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(4-(2-(mesitylamino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(4-(2-(mesitylamino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(4-(2-(mesitylamino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(4-(2-(mesitylamino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.